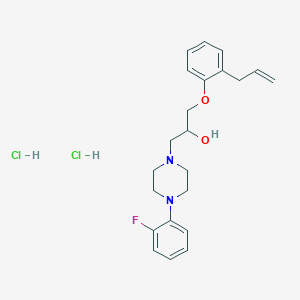
1-(2-Allylphenoxy)-3-(4-(2-fluorophenyl)piperazin-1-yl)propan-2-ol dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Allylphenoxy)-3-(4-(2-fluorophenyl)piperazin-1-yl)propan-2-ol dihydrochloride is a useful research compound. Its molecular formula is C22H29Cl2FN2O2 and its molecular weight is 443.38. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
1-(2-Allylphenoxy)-3-(4-(2-fluorophenyl)piperazin-1-yl)propan-2-ol dihydrochloride is a synthetic compound with potential therapeutic applications. This compound features a complex structure that includes an allylphenoxy group and a piperazine moiety, which are known to influence its biological activity. The focus of this article is to explore the biological activity of this compound, supported by data tables and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C22H29Cl2FN2 with a molecular weight of approximately 410.39 g/mol . The compound is characterized by the presence of both fluorine and piperazine, which are significant for its pharmacological properties.
Structural Formula
The biological activity of this compound is primarily linked to its interaction with various neurotransmitter systems. It is speculated that the compound may act as a modulator of serotonin and dopamine receptors due to the presence of the piperazine ring, which is commonly associated with psychoactive properties.
Pharmacological Studies
Recent studies have highlighted the compound's potential in modulating neurotransmitter transporters, particularly in relation to equilibrative nucleoside transporters (ENTs). A notable study indicated that modifications in the structure could enhance selectivity towards ENT subtypes, which are critical for nucleoside uptake in cells .
Table 1: Inhibitory Effects on Nucleoside Transporters
| Compound | ENT1 Inhibition | ENT2 Inhibition | Notes |
|---|---|---|---|
| FPMINT | Moderate | High | Selective inhibitor |
| Compound 3c | High | Moderate | Irreversible inhibitor |
Case Studies
In a clinical context, compounds similar to this compound have been investigated for their effects on anxiety and depression. For instance, derivatives with similar structures have shown promise in reducing symptoms in animal models through their action on serotonin pathways.
Case Study Findings
- Study on Anxiety Reduction : A study involving a related compound demonstrated significant reductions in anxiety-like behavior in rodent models, suggesting potential therapeutic applications for anxiety disorders.
- Antidepressant Effects : Another investigation revealed that compounds targeting serotonin receptors could lead to increased neurogenesis, supporting their use as antidepressants.
特性
IUPAC Name |
1-[4-(2-fluorophenyl)piperazin-1-yl]-3-(2-prop-2-enylphenoxy)propan-2-ol;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27FN2O2.2ClH/c1-2-7-18-8-3-6-11-22(18)27-17-19(26)16-24-12-14-25(15-13-24)21-10-5-4-9-20(21)23;;/h2-6,8-11,19,26H,1,7,12-17H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJRFWIUZLKUMBG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC1=CC=CC=C1OCC(CN2CCN(CC2)C3=CC=CC=C3F)O.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29Cl2FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













